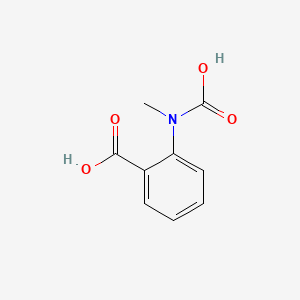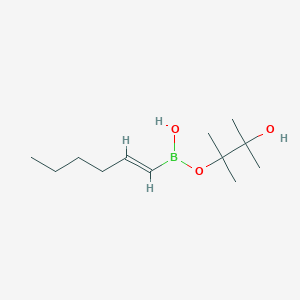
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen hex-1-enylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Hexenylboronic acid pinacol ester: is an organoboron compound with the empirical formula C12H23BO2. It is a derivative of boronic acid and pinacol, characterized by the presence of a hexenyl group in the trans configuration. This compound is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hexenylboronic acid pinacol ester typically involves the reaction of trans-1-hexenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows: [ \text{trans-1-Hexenylboronic acid} + \text{Pinacol} \rightarrow \text{trans-1-Hexenylboronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods: Industrial production of trans-1-Hexenylboronic acid pinacol ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving trans-1-Hexenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction of the ester can yield the corresponding boronic acid or alcohol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki–Miyaura Coupling: Formation of substituted alkenes or arenes.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of boronic acids or alcohols.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in catalytic processes, especially in the Suzuki–Miyaura coupling reaction.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The primary mechanism of action for trans-1-Hexenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- trans-1-Propenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-1-Heptenylboronic acid pinacol ester
Uniqueness: trans-1-Hexenylboronic acid pinacol ester is unique due to its specific hexenyl group in the trans configuration, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C12H25BO3 |
|---|---|
Poids moléculaire |
228.14 g/mol |
Nom IUPAC |
[(E)-hex-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H25BO3/c1-6-7-8-9-10-13(15)16-12(4,5)11(2,3)14/h9-10,14-15H,6-8H2,1-5H3/b10-9+ |
Clé InChI |
WLRWNXJQAYVWGD-MDZDMXLPSA-N |
SMILES isomérique |
B(/C=C/CCCC)(O)OC(C)(C)C(C)(C)O |
SMILES canonique |
B(C=CCCCC)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


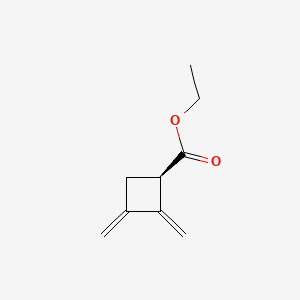

![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
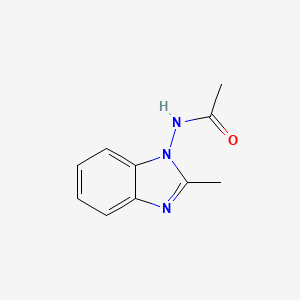

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)

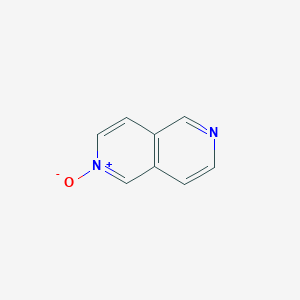

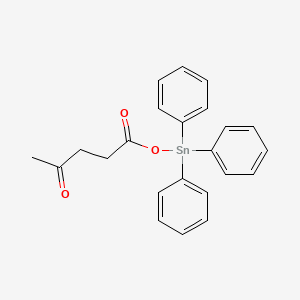
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
